molecular formula C6H8N2O B14163659 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide CAS No. 37436-17-2

2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide

Cat. No.: B14163659
CAS No.: 37436-17-2
M. Wt: 124.14 g/mol
InChI Key: REZPTDSIISBQTI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with an oxidizing agent to introduce the N-oxide functionality . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different N-oxide derivatives, while reduction reactions can lead to the formation of amines.

Scientific Research Applications

2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . . Additionally, it is used in industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide involves its interaction with molecular targets through its N-oxide functionality. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.

Comparison with Similar Compounds

2,3-Diazabicyclo(2.2.2)octa-2,5-diene N-oxide can be compared with other similar compounds, such as 2,3-diazabicyclo(2.2.2)oct-2-ene and 2,3:5,6-dibenzo-7,8-diazabicyclo(2.2.2)octa-2,5-diene . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The presence of the N-oxide functionality in this compound makes it unique and imparts distinct reactivity compared to its analogs.

Properties

CAS No.

37436-17-2

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-oxido-3-aza-2-azoniabicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C6H8N2O/c9-8-6-3-1-5(7-8)2-4-6/h1,3,5-6H,2,4H2

InChI Key

REZPTDSIISBQTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1N=[N+]2[O-]

Origin of Product

United States

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